1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol 1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 917883-18-2
VCID: VC16926043
InChI: InChI=1S/C19H22O2/c1-15(12-13-16-8-4-2-5-9-16)18(14-20)19(21)17-10-6-3-7-11-17/h2-11,19-21H,12-14H2,1H3
SMILES:
Molecular Formula: C19H22O2
Molecular Weight: 282.4 g/mol

1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol

CAS No.: 917883-18-2

Cat. No.: VC16926043

Molecular Formula: C19H22O2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol - 917883-18-2

Specification

CAS No. 917883-18-2
Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
IUPAC Name 1-phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol
Standard InChI InChI=1S/C19H22O2/c1-15(12-13-16-8-4-2-5-9-16)18(14-20)19(21)17-10-6-3-7-11-17/h2-11,19-21H,12-14H2,1H3
Standard InChI Key UWRWFFPSFFLQFB-UHFFFAOYSA-N
Canonical SMILES CC(=C(CO)C(C1=CC=CC=C1)O)CCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol is systematically named according to IUPAC guidelines, reflecting its substituted propane core. The molecular formula C19H22O2\text{C}_{19}\text{H}_{22}\text{O}_{2} indicates a hydrocarbon framework with two hydroxyl groups and aromatic substituents. The compound’s exact mass is 282.162 Da, consistent with its elemental composition . Key identifiers include:

PropertyValueSource
CAS Registry Number917883-18-2
Molecular FormulaC19H22O2\text{C}_{19}\text{H}_{22}\text{O}_{2}
Molecular Weight282.377 g/mol
Exact Mass282.162 Da
LogP3.66
Polar Surface Area40.46 Ų

The ylidene group at position 2 introduces conjugation between the propane backbone and the 4-phenylbutan moiety, potentially influencing reactivity and intermolecular interactions.

Stereochemical Considerations

Though stereochemical data for this specific compound are unavailable, the presence of two hydroxyl groups on the propane chain suggests the possibility of diastereomerism. The ylidene substituent’s geometry (E/Z isomerism) could further complicate the stereochemical landscape, warranting advanced analytical techniques like NMR or X-ray crystallography for full elucidation.

Synthetic Pathways and Methodological Insights

Challenges in Synthesis

The steric bulk of the 4-phenylbutan-2-ylidene group may hinder reaction kinetics, necessitating optimized catalytic systems. Additionally, the propensity for diols to undergo dehydration or oxidation under acidic or high-temperature conditions requires careful control of reaction parameters.

Physicochemical Properties and Stability

Solubility and Partitioning

With a LogP\text{LogP} of 3.66, the compound exhibits moderate hydrophobicity, suggesting preferential solubility in organic solvents like toluene or dichloromethane over water . The polar surface area (40.46 Ų) indicates limited hydrogen-bonding capacity compared to polyhydroxy compounds, likely due to steric shielding by the aromatic substituents.

Thermal and Oxidative Stability

Structural and Spectroscopic Analysis

Predicted Spectral Features

  • IR Spectroscopy: Strong O–H stretching vibrations (~3200–3500 cm1^{-1}) and C=C stretches (~1600 cm1^{-1}) from the ylidene and aromatic groups.

  • NMR: Distinct proton environments for the hydroxyl groups (δ 1.5–2.5 ppm, broad), aromatic protons (δ 6.5–7.5 ppm), and ylidene protons (δ 5.0–6.0 ppm).

Computational Modeling

Density functional theory (DFT) simulations could elucidate the compound’s lowest-energy conformation, particularly the spatial arrangement of the ylidene group relative to the diol backbone. Such models would aid in predicting reactivity patterns and intermolecular interactions.

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